molecular formula C16H19FN4O3S2 B2522436 3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1798031-74-9

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2522436
CAS No.: 1798031-74-9
M. Wt: 398.47
InChI Key: ANUAKCNUSSJMLN-UHFFFAOYSA-N
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Description

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the fluorophenylsulfonamido group: This step involves the reaction of 3-fluoroaniline with sulfonyl chloride under basic conditions to form the sulfonamide.

    Synthesis of the thiazolyl group: The thiazole ring is usually synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Coupling reactions: The final step involves coupling the fluorophenylsulfonamido intermediate with the thiazolyl-pyrrolidinyl intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
  • 3-(3-bromophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
  • 3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Uniqueness

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S2/c17-12-2-1-3-14(10-12)26(23,24)19-6-4-15(22)20-13-5-8-21(11-13)16-18-7-9-25-16/h1-3,7,9-10,13,19H,4-6,8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUAKCNUSSJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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